N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide
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Description
“N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine analogues involves a multistep process . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fused bicyclic 5,6 heterocycle . This structure has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide is Mycobacterium tuberculosis QcrB . QcrB is the b subunit of the electron transport ubiquinol cytochrome C reductase . This protein plays a crucial role in the respiratory chain of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
This compound interacts with its target, QcrB, leading to inhibition of the electron transport chain . This disruption in the electron transport chain inhibits the energy production of the bacteria, leading to its death .
Biochemical Pathways
The compound affects the respiratory chain pathway in Mycobacterium tuberculosis . By inhibiting the QcrB subunit, the compound disrupts the normal function of the electron transport chain, which is essential for the survival and growth of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound has demonstrated potent activity against both replicating and non-replicating strains of the bacteria . It has also shown effectiveness against multi-drug resistant and extensively drug-resistant strains .
Biochemical Analysis
Biochemical Properties
N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has shown significant activity against various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAVZSRYRDBAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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